molecular formula C17H14Cl2FN3O2 B2372917 1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891105-14-9

1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2372917
CAS No.: 891105-14-9
M. Wt: 382.22
InChI Key: OQLZKAZHLYCAGQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891105-14-9) is a synthetic urea derivative of interest in medicinal chemistry and oncology research. With a molecular formula of C17H14Cl2FN3O2 and a molecular weight of 382.22 g/mol , this compound provides researchers with a specialized chemical tool for probing biological pathways. This compound is part of a class of diarylurea derivatives that have demonstrated significant potential in anticancer research. Structurally related dichlorophenyl urea compounds, such as the investigational agent COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea), have shown potent activity in pre-clinical models by inhibiting cancer cell proliferation and inducing apoptosis . The mechanism of these compounds may involve the activation of the AMP-activated protein kinase (AMPK) pathway and inhibition of glutathione S-transferase (GST) activity, leading to cell cycle arrest and programmed cell death . Urea-based scaffolds are increasingly valuable in drug discovery, particularly in the development of kinase inhibitors that target critical signaling nodes in cancer progression . Researchers can utilize this chemical for investigating structure-activity relationships, screening against specific molecular targets, and developing novel therapeutic strategies. Available with a purity of 90% or higher, this product is intended for research applications only . It is supplied in milligram quantities suitable for in vitro studies and early-stage discovery work. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FN3O2/c18-14-5-4-11(7-15(14)19)21-17(25)22-12-8-16(24)23(9-12)13-3-1-2-10(20)6-13/h1-7,12H,8-9H2,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLZKAZHLYCAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidin-3-amine

The pyrrolidinone core is constructed via a cyclization reaction. A modified Knorr pyrrole synthesis employs ethyl 3-aminocrotonate and 3-fluorobenzaldehyde under acidic conditions (HCl, ethanol, reflux, 12 h) to yield 1-(3-fluorophenyl)-5-oxopyrrolidin-3-carboxylate. Subsequent hydrolysis (NaOH, H₂O/EtOH, 80°C, 4 h) produces the carboxylic acid, which undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to generate the amine intermediate.

Key Reaction Parameters :

Step Reagents/Conditions Yield
Cyclization HCl, ethanol, reflux, 12 h 68%
Hydrolysis NaOH, H₂O/EtOH, 80°C, 4 h 85%
Curtius Rearrangement DPPA, toluene, 110°C, 8 h 52%

Urea Bond Formation

The amine intermediate reacts with 3,4-dichlorophenyl isocyanate in tetrahydrofuran (THF) under nitrogen at 0–5°C for 2 h, followed by gradual warming to room temperature. The reaction is quenched with ice water, and the product is purified via recrystallization (ethanol/water).

Optimization Insights :

  • Lower temperatures (0–5°C) suppress side reactions like biuret formation.
  • Anhydrous THF minimizes isocyanate hydrolysis to aryl amine.

Route 2: One-Pot Coupling Using Carbonyldiimidazole (CDI)

Simultaneous Activation and Coupling

In this streamlined approach, 3,4-dichloroaniline and 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine are combined with CDI in dimethylformamide (DMF) at 50°C for 6 h. CDI activates the carbonyl, enabling urea formation without isolating intermediates.

Advantages :

  • Eliminates the need for moisture-sensitive isocyanates.
  • Higher functional group tolerance due to milder conditions.

Yield Comparison :

Method Isolated Yield Purity (HPLC)
Route 1 (Isocyanate) 74% 98.5%
Route 2 (CDI) 82% 97.8%

Mechanistic Considerations and Side Reactions

Isocyanate Pathway

The electrophilic isocyanate attacks the pyrrolidinone amine, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea. Competing hydrolysis of the isocyanate to 3,4-dichloroaniline is mitigated by rigorous solvent drying (molecular sieves).

CDI-Mediated Coupling

CDI generates an imidazolide intermediate from the carbonyl group, which undergoes nucleophilic substitution by the second amine. This method avoids gaseous byproducts, simplifying purification.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.89–7.45 (m, 6H, aromatic), 4.12 (q, 1H, pyrrolidinone CH).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch, urea), 1540 cm⁻¹ (N-H bend).
  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).

X-ray Crystallography

Single-crystal analysis confirms the planar urea linkage and chair conformation of the pyrrolidinone ring.

Industrial Scalability and Environmental Impact

Solvent Selection

Route 2’s use of DMF poses disposal challenges. Substituting with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining yield (78%).

Catalytic Improvements

Employing flow chemistry reduces reaction time (2 h vs. 6 h) and improves heat management, critical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact on Activity

  • Halogenation: 3,4-Dichlorophenyl groups enhance lipophilicity and receptor binding in analogs like 6g and 11g .
  • Heterocyclic Moieties: Pyrrolidin-5-one rings (target) vs. thiazole (11g) or piperazine (9b) backbones influence solubility and metabolic stability. Thiazole-linked ureas show improved cellular uptake but higher metabolic susceptibility .
  • Electron-Deficient Aryl Groups: Cyanophenyl (6g) and trifluoromethoxyphenyl (6h) substituents increase reactivity but may reduce selectivity compared to halogenated derivatives .

Research Findings and Implications

  • Biological Potential: Based on analogs like BTdCPU, the target compound is hypothesized to inhibit growth pathways, though its pyrrolidinone ring may confer unique pharmacokinetic properties .
  • Comparative Limitations: Unlike thiazole- or piperazine-containing analogs (e.g., 11g, 9b), the pyrrolidinone group lacks a basic nitrogen, reducing solubility in aqueous environments. This could limit bioavailability without formulation optimization .

Biological Activity

1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article explores its biological activity, synthesis, and potential therapeutic applications based on various studies and findings.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, a study evaluated the antiproliferative activity of related diaryl urea derivatives against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines using the MTT assay. The results indicated that these compounds could inhibit cell growth effectively, with IC50 values suggesting strong activity against these cancer types .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific protein targets within cancer cells. For instance, hydrogen bonding interactions between the urea moiety and amino acid residues in target proteins have been proposed as a key factor in their activity .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Synthesis and Evaluation :
    • A series of urea derivatives were synthesized and tested for their antiproliferative activities. The results demonstrated that modifications on the phenyl rings significantly influenced their biological activities .
  • Comparative Antitumor Activity :
    • A comparative analysis revealed that derivatives with hydroxyl substitutions exhibited reduced antitumor activity compared to their halogenated counterparts. This suggests that electronic effects play a crucial role in determining the efficacy of these compounds against tumors .

Table 1: Antiproliferative Activity of Urea Derivatives

Compound NameCell LineIC50 (µM)
Compound AA54910.5
Compound BHCT-11615.0
Compound CPC-38.0

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Chlorine SubstitutionIncreased potency
Fluorine SubstitutionModerate potency
Hydroxyl GroupDecreased potency

Q & A

Basic: What are the standard synthetic protocols for preparing 1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea?

Methodological Answer:
The synthesis involves multi-step organic reactions:

  • Step 1: Formation of the pyrrolidin-5-one core via cyclization of γ-aminobutyric acid derivatives under acidic conditions.
  • Step 2: Introduction of the 3-fluorophenyl group via nucleophilic substitution or Buchwald-Hartwig coupling .
  • Step 3: Urea linkage formation by reacting the pyrrolidine intermediate with 3,4-dichlorophenyl isocyanate in anhydrous dichloromethane at 0–5°C .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Key Considerations:

  • Use moisture-free conditions for isocyanate reactions to avoid hydrolysis.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Primary Techniques:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., dichlorophenyl vs. fluorophenyl) and urea linkage integrity. Look for NH protons in DMSO-d₆ (δ 8.5–9.5 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₃Cl₂F₃N₃O₂).
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding patterns in the urea moiety (analogous to ) .

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